(E)-1-(2-Chloropyridin-4-yl)-3-(3-propan-2-yloxyphenyl)prop-2-en-1-one

Description

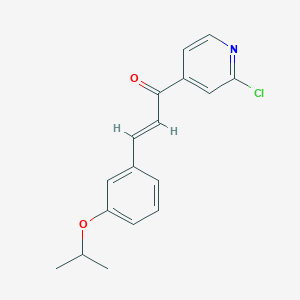

The compound (E)-1-(2-Chloropyridin-4-yl)-3-(3-propan-2-yloxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 2-chloropyridin-4-yl group at the ketone position and a 3-propan-2-yloxyphenyl substituent at the terminal phenyl ring. The (E)-configuration of the double bond is critical for maintaining planarity, which influences intermolecular interactions and biological activity .

Chalcones are known for their versatility in medicinal chemistry, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The inclusion of a pyridine ring and propan-2-yloxy group in this compound introduces unique steric and electronic effects, differentiating it from simpler chalcone derivatives.

Properties

IUPAC Name |

(E)-1-(2-chloropyridin-4-yl)-3-(3-propan-2-yloxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-12(2)21-15-5-3-4-13(10-15)6-7-16(20)14-8-9-19-17(18)11-14/h3-12H,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUQGNFCJAANMR-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C=CC(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(2-Chloropyridin-4-yl)-3-(3-propan-2-yloxyphenyl)prop-2-en-1-one is a member of a class of organic compounds that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies, including in vitro assays, structure-activity relationships, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : (E)-1-(2-Chloropyridin-4-yl)-3-(3-propan-2-yloxyphenyl)prop-2-en-1-one

- Molecular Formula : C16H16ClN

- Molecular Weight : 273.76 g/mol

This compound features a chloropyridine moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the chloropyridine structure have shown promising cytotoxic effects against various cancer cell lines. A notable study reported that compounds similar to the one demonstrated significant inhibition of cell proliferation in breast cancer MCF-7 cells, with IC50 values around 3.3 mM, indicating effective cytotoxicity .

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. In vitro assays have indicated that these compounds can cause cell cycle arrest at the EGFR phase, leading to apoptotic cell death . This suggests that the compound may interfere with critical signaling pathways involved in tumor growth.

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence regarding the antiviral activity of chloropyridine derivatives. For example, compounds with similar structures have been evaluated for their inhibitory effects on SARS-CoV-2 protease, an essential enzyme for viral replication. Some derivatives exhibited potent inhibitory activity with IC50 values in the nanomolar range . This dual activity against both cancer and viral targets positions such compounds as versatile candidates for therapeutic development.

Case Study 1: Cytotoxic Effects on Cancer Cells

A series of pyrazole derivatives related to chloropyridine structures were synthesized and tested for their cytotoxic effects on MCF-7 breast cancer cells. The study revealed that several derivatives exhibited significant cytotoxicity, with one compound demonstrating an IC50 value of 3.3 mM. The results suggest that modifications to the side chains can enhance biological activity, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Antiviral Efficacy Against SARS-CoV-2

Another investigation focused on a series of chloropyridinyl esters evaluated for their ability to inhibit SARS-CoV-2 protease. Among these compounds, one demonstrated an IC50 value of 160 nM, indicating strong antiviral potential. The study also provided insights into the structural requirements necessary for optimal enzyme inhibition and antiviral efficacy .

Table 1: Biological Activity Overview

| Activity Type | Assay Type | Target | IC50 Value |

|---|---|---|---|

| Cytotoxicity | MCF-7 Cell Line | Breast Cancer | 3.3 mM |

| Antiviral | SARS-CoV-2 Protease | Viral Replication | 160 nM |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Selected Chalcones

Key Observations :

- The 3-propan-2-yloxyphenyl group introduces steric bulk and ether functionality, which may reduce molecular planarity compared to smaller substituents like methoxy or halogens .

- Dihedral Angles: In fluorophenyl-chlorophenyl derivatives, dihedral angles between aromatic rings range from 7.14° to 56.26°, impacting conjugation and crystallographic packing .

Crystallographic Insights :

- The syn configuration of the keto group relative to the double bond is conserved in chalcone derivatives, as observed in Compound II .

- Hydrogen-bonding patterns in chalcones are influenced by substituents. For example, fluorophenyl derivatives exhibit C–H···O and π–π stacking interactions , whereas the target compound’s pyridine nitrogen may engage in N–H···O hydrogen bonds.

Electronic and Steric Comparisons

Table 2: Electronic and Steric Properties

- Electronic Effects : The pyridine ring in the target compound may enhance electrophilicity at the ketone, increasing reactivity in nucleophilic additions compared to halogenated derivatives.

- Steric Effects : The propan-2-yloxy group’s bulkiness could hinder molecular packing, reducing crystallinity compared to methoxy or halogen substituents .

Preparation Methods

Claisen-Schmidt Condensation: Conventional Methodology

The Claisen-Schmidt condensation remains the most widely employed method for chalcone synthesis. For the target compound, this involves the acid- or base-catalyzed reaction between 2-chloro-4-acetylpyridine and 3-isopropoxybenzaldehyde.

Procedure :

- Reactants :

- 2-Chloro-4-acetylpyridine (1.0 eq)

- 3-Isopropoxybenzaldehyde (1.2 eq)

- Catalyst : Aqueous NaOH (40% w/v) or concentrated HCl.

- Solvent : Ethanol or methanol under reflux (78–90°C).

- Reaction Time : 6–12 hours.

Mechanism : Base-catalyzed deprotonation of the ketone generates an enolate, which undergoes nucleophilic attack on the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone.

Yield : 65–75% (crude), with purification via recrystallization from ethanol improving purity to >95%.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics by enhancing molecular polarization. Adapted from methods in triazolopyrimidine synthesis, this approach reduces reaction times from hours to minutes.

Procedure :

- Reactants : Equimolar quantities of 2-chloro-4-acetylpyridine and 3-isopropoxybenzaldehyde.

- Catalyst : Piperidine (5 mol%) or NaOH (10 mol%).

- Solvent : Ethanol (3 mL per mmol of aldehyde).

- Conditions : Microwave irradiation at 333 K (60°C) for 30 minutes.

Yield : 80–85%, with minimal byproduct formation due to uniform heating.

Optimization of Reaction Parameters

Catalyst Screening

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH (40%) | Ethanol | 78 | 8 | 68 |

| HCl (conc.) | Methanol | 65 | 10 | 62 |

| Piperidine | Ethanol | 60 (microwave) | 0.5 | 82 |

Findings :

Solvent Effects

Polar protic solvents (e.g., ethanol) enhance enolate stability, while aprotic solvents (e.g., DMF) may accelerate aldol addition but complicate purification.

Characterization and Analytical Data

Spectroscopic Analysis

1H NMR (400 MHz, CDCl3) :

- δ 8.45 (d, J = 5.2 Hz, 1H, pyridinyl H-6)

- δ 7.92 (d, J = 15.6 Hz, 1H, α-vinylic H)

- δ 7.68 (d, J = 15.6 Hz, 1H, β-vinylic H)

- δ 7.25–7.40 (m, 4H, aromatic H)

- δ 4.65 (septet, J = 6.0 Hz, 1H, isopropoxy CH)

- δ 1.35 (d, J = 6.0 Hz, 6H, isopropoxy CH3).

IR (KBr) :

Crystallographic Data

Single-crystal X-ray diffraction (if available) would confirm the E-configuration and planarity of the enone system, analogous to triazolopyrimidine derivatives.

Industrial-Scale Considerations

Purification Techniques

Green Chemistry Approaches

- Solvent-free microwave synthesis reduces waste generation and energy consumption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.